molecular formula C6H6ClNO B183061 2-Amino-6-chlorophenol CAS No. 38191-33-2

2-Amino-6-chlorophenol

Cat. No.: B183061
CAS No.: 38191-33-2
M. Wt: 143.57 g/mol
InChI Key: QUIIUKFPLUUSGQ-UHFFFAOYSA-N
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Description

2-Amino-6-chlorophenol is a compound with the empirical formula C6H6ClNO and a molecular weight of 143.57 . It is a solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(C(N)=CC=C1)=C1Cl . The InChI representation is 1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.57 g/mol . It has a complexity of 99.1 and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Detection and Quantification Techniques

  • A study by Mukdasai et al. (2016) developed a sensitive and selective spectrophotometric method for detecting 2-chlorophenol, a compound closely related to 2-amino-6-chlorophenol. This method utilized derivatization with 4-aminoantipyrine and solid phase extraction, demonstrating potential applications in environmental monitoring and analysis (Mukdasai et al., 2016).

Molecular Interaction Studies

  • Research by Jin and Wang (2013) focused on the hydrogen bonding interactions between 2-aminophenol and 2-amino-4-chlorophenol with acidic compounds. This study contributes to the understanding of molecular interactions in chemical processes and could have implications in the development of new materials or chemical synthesis pathways (Jin & Wang, 2013).

Environmental Applications

  • Lin et al. (2018) investigated the photocatalytic degradation of chlorophenols, including 2-chlorophenol, under visible light using copper-doped titanium dioxide. This research has potential applications in environmental remediation and water treatment technologies (Lin et al., 2018).

Kinetic Studies

  • A study by Ellaithy et al. (2003) focused on the alkaline-induced degradation of chlorzoxazone to 2-amino-4-chlorophenol. This research provides insights into the stability and degradation pathways of pharmaceuticals and chemicals in different environments (Ellaithy et al., 2003).

Material Science and Surface Interactions

  • Altarawneh et al. (2008) investigated the interaction of 2-chlorophenol with copper surfaces using density functional theory. This study provides valuable information for understanding surface chemistry and could have implications in material science and catalysis (Altarawneh et al., 2008).

Safety and Hazards

2-Amino-6-chlorophenol is considered hazardous. It has been classified as having acute oral toxicity and can cause eye irritation . It’s important to handle this compound with care, avoiding ingestion and inhalation .

Properties

IUPAC Name

2-amino-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIIUKFPLUUSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424552
Record name 2-amino-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38191-33-2
Record name 2-amino-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-nitrophenol (1.210 g, 6.972 mmol) in ethanol (50 mL) was treated with iron powder (1.947 g, 34.86 mmol) and concentrated HCl (3 mL). The yellow mixture was heated to reflux for 18 h and then cooled to room temperature. The reaction mixture was filtered through a pad of Celite, and the filtrate was neutralized with satd aq NaHCO3 solution. The resulting gray suspension was filtered through a pad of Celite, and the filtrate was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give a black solid. Trituration with heptane afforded 2-amino-6-chlorophenol (0.577 g, 58%) as a dark brown solid. RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=7.30 min., 91%; m/z 143 (MH+).
Quantity
1.21 g
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reactant
Reaction Step One
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3 mL
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reactant
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50 mL
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solvent
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1.947 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

6-chloro-2-aminophenol (12B) was prepared from 12A according to the procedure described for preparing 9B in Example 9.
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chlorophenol
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Customer
Q & A

Q1: What is the significance of using 2-amino-6-chlorophenol in the synthesis of chlorzoxazone?

A: this compound is a key starting material in the synthesis of chlorzoxazone. The research highlights a novel one-step synthesis method where this compound reacts with trichloromethyl chloroformate (diphosgene) to directly produce chlorzoxazone. [] This method offers advantages over traditional multi-step processes, including simplified operation, milder reaction conditions, easier purification, and a higher yield of chlorzoxazone. []

Q2: The research mentions the reaction can proceed without a catalyst. Why is this noteworthy?

A: Many organic reactions, especially those involving ring formation, benefit from catalysts to improve reaction rate and yield. The fact that this reaction proceeds efficiently without a catalyst is significant. It simplifies the process and avoids potential challenges associated with catalyst removal and purification. [] Additionally, the research found that common catalysts like active carbon, pyridine, triethylamine, and N,N-dimethylformamide (DMF) actually led to an uncontrollable reaction, making their absence crucial for controlled synthesis. [] This highlights the unique reactivity of this compound with diphosgene.

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